3-(4-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one
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Overview
Description
3-(4-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with thiosemicarbazide under basic conditions to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiadiazoline derivatives.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the treatment of various diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The exact molecular pathways involved can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Another heterocyclic compound with similar structural features.
3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole: Contains a 4-chlorophenyl group but with different heterocyclic core.
Uniqueness
3-(4-chlorophenyl)-1,2,4-thiadiazol-5(4H)-one is unique due to its specific combination of a thiadiazole ring and a 4-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H5ClN2OS |
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Molecular Weight |
212.66 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4H-1,2,4-thiadiazol-5-one |
InChI |
InChI=1S/C8H5ClN2OS/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) |
InChI Key |
BDQUENNINFPTSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=O)N2)Cl |
Origin of Product |
United States |
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